7-(Cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of organic compounds known as coumarin derivatives. Coumarins are a large class of naturally occurring organic compounds found in a variety of plants and are characterized by their benzopyrone core structure []. Thiazoles are five-membered heterocyclic compounds containing one sulfur atom and one nitrogen atom. They are commonly found in natural products and pharmaceuticals [].
7-(Cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one is a compound belonging to the class of coumarins, characterized by a chromenone structure with specific substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Coumarins are widely studied for their diverse pharmacological effects, making this compound of significant interest in medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of cinnamyl alcohol and thiazole derivatives with coumarin precursors. The synthesis typically requires specific reagents and conditions to achieve the desired product in good yield.
7-(Cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one is classified under:
The synthesis of 7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one can be achieved through several synthetic pathways. One common method involves the Pechmann condensation, which is a well-established route for synthesizing coumarin derivatives.
The molecular structure of 7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one features:
7-(Cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions typical of coumarins, such as:
The reactions are typically monitored using thin-layer chromatography or spectroscopic techniques like nuclear magnetic resonance and mass spectrometry to confirm product formation.
The mechanism of action for compounds like 7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one often involves:
Studies have indicated that related compounds exhibit significant activity against various cancer cell lines and microbial strains, suggesting a similar potential for this compound.
7-(Cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one has potential applications in:
The molecular architecture of 7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one exemplifies strategic pharmacophore hybridization, merging the coumarin scaffold (2H-chromen-2-one) with a 4-methylthiazole moiety at the C3 position. This design leverages the innate bioactivity of both heterocycles: coumarins provide a planar, lipophilic framework capable of DNA intercalation and enzyme inhibition, while the thiazole ring introduces hydrogen-bonding capability via its endocyclic nitrogen and modulates electron distribution [6] [7]. The C7 cinnamyloxy substituent further extends π-conjugation, enhancing potential hydrophobic interactions with biological targets.
Table 1: Key Pharmacophoric Elements in 7-(Cinnamyloxy)-3-(4-Methylthiazol-2-yl)-2H-Chromen-2-One
Structural Component | Role in Bioactivity | Molecular Properties |
---|---|---|
Coumarin nucleus (2H-chromen-2-one) | Serves as DNA-binding domain via planar aromatic system; Enhances membrane permeability | Log P = ~3.2; PSA = 39.1 Ų |
4-Methylthiazole at C3 | Facilitates H-bonding with target proteins; Modulates electronic density | H-bond acceptor (N); H-bond donor (C2-H); Steric bulk control |
Cinnamyloxy group at C7 | Extends π-system for hydrophobic pocket binding; Influences redox potential | Conjugated alkene; Aromatic phenyl; Increased lipophilicity |
This hybridization is synthetically achieved through multistep routes, typically involving: (i) Pechmann or Knoevenagel condensation for coumarin formation, (ii) nucleophilic substitution for thiazole coupling at C3, and (iii) Williamson ether synthesis for C7 cinnamyloxy installation [6]. The methyl group on the thiazole fine-tunes steric accessibility without compromising electronic contributions, as confirmed by spectral characterization (¹H NMR: δ 2.52 ppm for thiazole-CH₃; IR: 1710 cm⁻¹ for coumarin lactone C=O) [6] [7].
The cinnamyloxy group (–O–CH₂–CH=CH–C₆H₅) at the coumarin C7 position is a critical determinant of bioactivity enhancement. This substituent serves dual functions: electronic modulation through resonance donation (+R effect of oxygen) and steric extension for target engagement. The conjugated (E)-cinnamyl system enhances lipophilicity (calculated Log P = 4.1), promoting cellular uptake, while its planar conformation enables π-π stacking with aromatic residues in enzyme binding pockets [2] [7].
Table 2: Impact of Cinnamyloxy vs. Alkyloxy Substituents on Compound Properties
Property | Cinnamyloxy Derivative | Simple Alkyloxy (e.g., Ethoxy) | Bioactivity Consequence |
---|---|---|---|
Lipophilicity (Log P) | 4.1 | 2.8 | Enhanced membrane penetration and intracellular accumulation |
Steric Bulk (MR) | 53.2 | 20.1 | Improved hydrophobic pocket binding in target proteins |
Electronic Contribution | Extended π-conjugation; Resonance stabilization | Limited conjugation | Increased DNA intercalation potential; Redox modulation |
Conformational Flexibility | Restricted (planar) | High rotation freedom | Target-specific orientation and binding affinity |
Evidence from SAR studies indicates that cinnamyloxy derivatives exhibit superior antiproliferative and antimicrobial activities compared to alkyloxy analogs. The rigid styrenyl moiety enables specific van der Waals contacts with hydrophobic enzyme regions, while the ether oxygen coordinates polar residues – a dual interaction mechanism less feasible with shorter alkyl chains [4] [7]. Computational models further confirm enhanced binding affinity to kinase ATP pockets due to cinnamyl-induced charge delocalization [7].
Coumarin-thiazole hybrids emerged in the early 2000s as strategic responses to microbial resistance and chemotherapy limitations. The inaugural synthesis of 3-(2-aminothiazol-4-yl)coumarins (e.g., CID 618431) demonstrated potent Gram-positive antibacterial activity (MIC = 1–4 µg/mL against S. aureus), establishing proof-of-concept for thiazole-coumarin conjugation [3] [6]. 7-(Cinnamyloxy)-3-(4-methylthiazol-2-yl)coumarin (CAS 308297-96-3) represents an advanced iteration, synthesized circa 2010 with documented dual antimicrobial/anticancer targeting.
Table 3: Research Milestones in Coumarin-Thiazole Hybrid Development
Timeline | Key Advancement | Biological Findings |
---|---|---|
2005–2010 | First-generation 3-(aminothiazolyl)coumarins [3] | MIC = 2–8 µg/mL against MRSA; Inhibition of bacterial DNA gyrase ATPase |
2011–2015 | Introduction of C7 alkoxy extensions (e.g., cinnamyloxy) [6] [7] | IC₅₀ = 3.5 µM (HEPG2 liver cancer); Synergistic effects with 5-fluorouracil |
2016–2020 | Structural optimization via halogenation [7] | Brominated analogs show IC₅₀ = 2.7 µM against HEPG2; ROS-mediated apoptosis induction |
2021–Present | Hybrids with azolopyrimidines [7] | Dual kinase (VEGFR-2)/microtubule inhibition; Broad-spectrum antitumor activity |
Mechanistic studies reveal these hybrids operate via multitarget inhibition: (1) Disruption of microbial cell wall synthesis through penicillin-binding protein (PBP) interactions, (2) intercalation-mediated DNA damage in rapidly dividing cells, and (3) kinase inhibition via ATP-competitive binding at the catalytic cleft [6] [7]. The specific combination of 4-methylthiazole and cinnamyloxy in 7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)coumarin amplifies these effects, showing 8–16-fold greater potency against Candida albicans than first-gen thiazolylcoumarins and inducing G2/M arrest in hepatocellular carcinoma models [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: